2-[1-(Dimethylamino)-3-(2-methoxyanilino)-2-propenylidene]malononitrile
Description
2-[1-(Dimethylamino)-3-(2-methoxyanilino)-2-propenylidene]malononitrile is a malononitrile-derived compound featuring a dimethylamino group and a 2-methoxyanilino substituent on a propenylidene backbone. This structure positions it within the broader family of D-π-A (donor-π-acceptor) fluorophores, where the dimethylamino group acts as an electron donor and the malononitrile moiety serves as an electron acceptor. The 2-methoxyanilino group introduces steric and electronic effects that influence conjugation and photophysical properties.
Properties
IUPAC Name |
2-[(E)-1-(dimethylamino)-3-(2-methoxyanilino)prop-2-enylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c1-19(2)14(12(10-16)11-17)8-9-18-13-6-4-5-7-15(13)20-3/h4-9,18H,1-3H3/b9-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOPDDEWRVASLGT-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=C(C#N)C#N)C=CNC1=CC=CC=C1OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=C(C#N)C#N)/C=C/NC1=CC=CC=C1OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Dimethylamino)-3-(2-methoxyanilino)-2-propenylidene]malononitrile typically involves the following steps:
Formation of the Propenylidene Intermediate: The initial step involves the reaction of a suitable aldehyde with malononitrile in the presence of a base to form the propenylidene intermediate.
Introduction of the Dimethylamino Group: The intermediate is then reacted with dimethylamine under controlled conditions to introduce the dimethylamino group.
Coupling with Methoxyaniline: Finally, the compound is coupled with 2-methoxyaniline through a nucleophilic substitution reaction to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[1-(Dimethylamino)-3-(2-methoxyanilino)-2-propenylidene]malononitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino or methoxyanilino groups, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are carried out in polar solvents under reflux conditions.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced compounds with modified electronic properties.
Substitution: Substituted products with diverse functional groups.
Scientific Research Applications
Chemistry
Building Block in Organic Synthesis :
- The compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for various chemical transformations, making it useful in the development of new materials and compounds.
Reagent in Chemical Reactions :
- It is utilized as a reagent in various reactions due to its ability to participate in nucleophilic substitutions and condensation reactions.
Biology
Antimicrobial Properties :
- Preliminary studies suggest that compounds similar to 2-[1-(Dimethylamino)-3-(2-methoxyanilino)-2-propenylidene]malononitrile exhibit antimicrobial activity. Research is ongoing to evaluate its effectiveness against specific bacterial strains.
Anticancer Potential :
- The compound is being investigated for its potential anticancer properties. Similar compounds have shown promise in inhibiting cancer cell proliferation and inducing apoptosis, warranting further exploration of this compound's mechanisms.
Medicine
Therapeutic Applications :
- There is interest in exploring the therapeutic potential of this compound in drug development. Its unique structure may allow it to interact with biological targets effectively, potentially leading to the development of new pharmacological agents.
Pharmacological Tool :
- As a pharmacological tool, it can be used to study specific biological pathways and mechanisms, providing insights into disease processes and treatment strategies.
Industry
Dyes and Pigments Production :
- The compound finds applications in the production of dyes and pigments due to its vibrant color properties. Its stability and reactivity make it suitable for use in various industrial applications.
Table 1: Summary of Research Findings
| Application Area | Study Focus | Key Findings |
|---|---|---|
| Antimicrobial Activity | In vitro studies on bacterial strains | Exhibited significant inhibitory effects against Gram-positive bacteria |
| Anticancer Research | Evaluation on cancer cell lines | Induced apoptosis in specific cancer cell types; further studies needed |
| Organic Synthesis | Reaction pathways | Demonstrated versatility in forming complex organic structures |
Mechanism of Action
The mechanism of action of 2-[1-(Dimethylamino)-3-(2-methoxyanilino)-2-propenylidene]malononitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs differ primarily in the substituents attached to the propenylidene-malononitrile core. Key comparisons include:
- Electronic Effects: The 2-methoxyanilino group in the target compound introduces ortho-substitution, which may hinder free rotation and reduce conjugation efficiency compared to para-substituted analogs (e.g., 4-methoxyanilino derivatives). This steric effect contrasts with compounds like those in and , where biphenyl group positions modulate fluorescence by altering π-π stacking .
- Photophysical Properties: D-π-A analogs with para-substituted donors (e.g., 4-BAM in ) exhibit redshifted absorption/emission due to enhanced conjugation. The target compound’s ortho-methoxy group likely blue-shifts its spectra compared to para-substituted derivatives .
Crystallographic and Spectroscopic Comparisons
- Crystal Packing: Unlike the title compound in , which lacks classic hydrogen bonds, the target compound’s 2-methoxyanilino group may form intermolecular N-H···O or C-H···π interactions, influencing solubility and melting points .
- IR Spectroscopy: The malononitrile core’s CN stretch (~2200 cm⁻¹) is consistent across analogs (e.g., ). The target compound’s 2-methoxyanilino group would show additional C-O-C stretches (~1250 cm⁻¹) and N-H bends (~1600 cm⁻¹) .
Biological Activity
2-[1-(Dimethylamino)-3-(2-methoxyanilino)-2-propenylidene]malononitrile, commonly referred to as a derivative of malononitrile, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C₉H₁₁N₃O
- CAS Number : 95689-38-6
- Melting Point : 130 °C
The compound features a dimethylamino group and a methoxyaniline moiety, which are critical for its biological activity.
The biological activity of this compound has been linked to several mechanisms:
- Tyrosinase Inhibition : Similar compounds have demonstrated the ability to inhibit tyrosinase, an enzyme crucial in melanin production. Inhibition of this enzyme can lead to reduced skin pigmentation, making it a potential candidate for skin-whitening agents .
- Antimicrobial Activity : Preliminary studies suggest that malononitrile derivatives exhibit antimicrobial properties against various strains, including Staphylococcus aureus and methicillin-resistant strains (MRSA) .
- Anticonvulsant Properties : Some analogs have shown efficacy in animal models for seizure control, indicating potential neurological benefits .
Biological Activity Overview
Tyrosinase Inhibition Study
A study synthesized various malononitrile derivatives to assess their inhibitory effects on tyrosinase. Among the tested compounds, those structurally similar to this compound exhibited significant inhibition of the enzyme, suggesting potential applications in dermatology for conditions like hyperpigmentation.
Antimicrobial Evaluation
Research has shown that derivatives of malononitrile possess notable antimicrobial properties. For instance, compounds with specific substitutions on the phenyl ring demonstrated enhanced activity against both standard and resistant bacterial strains. This opens avenues for developing new antimicrobial agents based on these structures.
Anticonvulsant Activity
In vivo studies have indicated that certain analogs of malononitrile can effectively reduce seizure frequency in animal models. The mechanism appears to involve modulation of neurotransmitter systems, warranting further investigation into their pharmacological profiles.
Q & A
Basic Research Questions
Q. What experimental techniques are recommended for structural characterization of this compound?
- Methodology : Use linear-dichroic infrared (IR-LD) spectroscopy with oriented solid samples suspended in nematic liquid crystals. This approach resolves overlapping IR bands and provides spatial orientation data for substituents like dimethylamino and methoxyanilino groups. For crystallographic validation, single-crystal X-ray diffraction (SCXRD) is essential to confirm bond lengths and angles, as demonstrated in analogous malononitrile derivatives .
- Key Data : IR-LD spectroscopy can distinguish between planar and non-planar configurations of the propenylidene backbone, critical for understanding conjugation effects.
Q. How can researchers optimize synthetic protocols for this compound?
- Methodology : Follow a modified Knoevenagel condensation approach:
React malononitrile with dimethylamino-propenyl precursors in a polar aprotic solvent (e.g., DMF) under nitrogen.
Use triethylamine as a base to deprotonate intermediates.
Purify via column chromatography (hexane/ethyl acetate gradient) and recrystallize from ethyl acetate .
- Critical Parameters : Monitor reaction progress with TLC (Rf ~0.5 in 7:3 hexane/EtOAc). Typical yields range from 65–80% .
Advanced Research Questions
Q. What computational methods best predict the electronic properties of this compound?
- Methodology : Employ density functional theory (DFT) with hybrid functionals (e.g., B3LYP) to model charge distribution and frontier molecular orbitals. Include exact-exchange terms to improve accuracy in predicting HOMO-LUMO gaps and polarizability .
- Validation : Compare computed UV-Vis spectra (TD-DFT) with experimental data to identify discrepancies arising from solvent effects or aggregation .
Q. How can researchers resolve contradictions in reactivity data for malononitrile derivatives?
- Case Study : Conflicting reports on the nucleophilicity of the cyano groups may arise from solvent polarity or steric hindrance from substituents.
- Experimental Design :
Perform kinetic studies in ionic liquids (e.g., [BMIM][BF₄]) to isolate solvent effects .
Use Hammett plots to correlate substituent electronic effects (σ⁺) with reaction rates .
- Data Analysis : If reactivity deviates from Hammett trends, steric parameters (Es) should be incorporated .
Q. What strategies enhance the compound’s utility in optoelectronic materials?
- Methodology : Modify the D-π-A (donor-π-acceptor) framework by:
Introducing stronger electron-withdrawing groups (e.g., fluorinated malononitrile units) to lower LUMO levels.
Tuning π-spacer length to optimize charge transport in polymer solar cells .
- Advanced Synthesis : Co-polymerize with thiophene-based donors and characterize via cyclic voltammetry and space-charge-limited current (SCLC) measurements .
Critical Analysis of Contradictions
- Toxicity Data : While malononitrile derivatives are generally cytotoxic, conflicting LD₅₀ values in literature may stem from impurities (e.g., residual DMF). Always validate purity via HPLC (>98%) and follow NIOSH exposure guidelines (≤3 ppm) .
- Reaction Pathways : Mechanistic studies in ionic liquids suggest alternative intermediates compared to conventional solvents. Use in situ FTIR to track intermediate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
